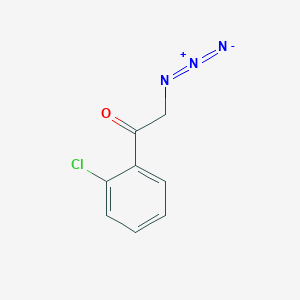

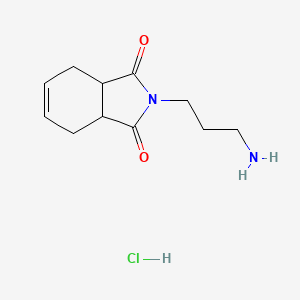

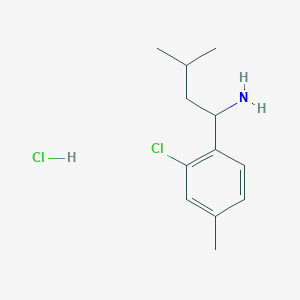

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Vue d'ensemble

Description

The compound “1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” is a derivative of amine hydrochloride. Amines are a group of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. In the case of “this compound”, the nitrogen atom would be bonded to a 4-chlorophenyl group, a butyl group, and a hydrogen atom .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents present .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than comparable alkanes and ethers .

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives Development

- Taurine Derivatives Synthesis : A novel method for protecting sulfonic acids using the "safety-catch" principle was developed, which could be applied to synthesize derivatives of taurine, demonstrating the versatility of related compounds in chemical synthesis (Seeberger et al., 2007).

- Synthesis of Pyrrolidine-Carbonitriles : A convenient and environmentally friendly synthesis of 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water was reported, highlighting the compound's utility in organic synthesis (D’hooghe et al., 2009).

- Licofelone Synthesis Intermediate : An efficient synthesis method for a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, was described. This showcases the application of related chemical structures in pharmaceutical development (Rádl et al., 2009).

Catalysis and Chemical Reactions

- Chiral Palladacycle Development : A novel chiral palladacycle, developed from a similar compound, was used in asymmetric hydrophosphination reactions, indicating its potential in catalyzing stereoselective chemical processes (Yap et al., 2014).

Molecular Synthesis and Drug Development

- Urotensin-II Receptor Agonist : Discovery of a nonpeptidic agonist of the urotensin-II receptor, based on a related chemical structure, showcased the potential for developing novel pharmacological tools and drug leads (Croston et al., 2002).

Mécanisme D'action

- By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

- This interaction modulates histaminergic signaling, promoting wakefulness and reducing excessive daytime sleepiness .

Target of Action

Mode of Action

Pharmacokinetics

- Pitolisant is readily absorbed after oral administration. It is widely distributed throughout the body. Pitolisant undergoes N-demethylation to form norchlorcyclizine and N-oxidation .

Result of Action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit norepinephrine reuptake, similar to methcathinone . This interaction suggests that the compound may influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect spontaneous locomotor activity in rats . This indicates potential effects on neuronal cells and their signaling mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the transport function of norepinephrine, which can lead to changes in neurotransmitter levels and subsequent alterations in gene expression . This inhibition may also affect enzyme activity, leading to broader biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds have a stability of up to five years when stored under appropriate conditions . Long-term exposure to the compound may result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, compounds with similar structures have shown dose-dependent effects on locomotor activity in rats . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes processes such as demethylation, hydroxylation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall activity and effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGJVJKCYWWSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.